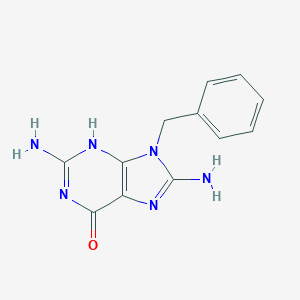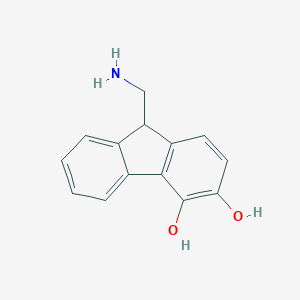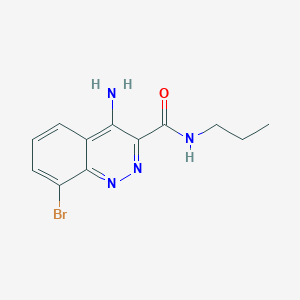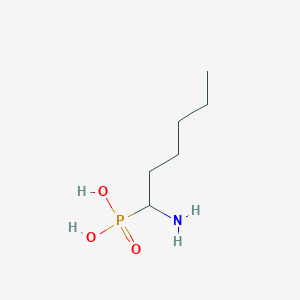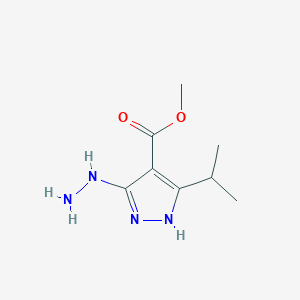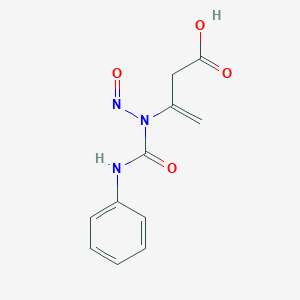
1-(Methylenecarboxyethyl)-1-nitroso-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methylenecarboxyethyl)-1-nitroso-3-phenylurea (MCNP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MCNP is a nitric oxide (NO) donor that can release NO in a controlled manner, making it a useful tool in scientific research.
Applications De Recherche Scientifique
1-(Methylenecarboxyethyl)-1-nitroso-3-phenylurea has been used in various scientific research applications due to its ability to release NO in a controlled manner. NO is a signaling molecule that plays a crucial role in many physiological processes, including vasodilation, neurotransmission, and immune response. 1-(Methylenecarboxyethyl)-1-nitroso-3-phenylurea has been used to study the effects of NO on these processes and to develop new drugs that target NO signaling pathways.
Mécanisme D'action
1-(Methylenecarboxyethyl)-1-nitroso-3-phenylurea releases NO through a chemical reaction that involves the transfer of a nitroso group to a thiol group. This reaction occurs in the presence of reducing agents such as glutathione and cysteine. The released NO can then interact with various targets, including guanylyl cyclase, which leads to the production of cyclic guanosine monophosphate (cGMP) and subsequent physiological effects.
Effets Biochimiques Et Physiologiques
1-(Methylenecarboxyethyl)-1-nitroso-3-phenylurea has been shown to have various biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and neuroprotective effects. 1-(Methylenecarboxyethyl)-1-nitroso-3-phenylurea has also been shown to increase the expression of antioxidant enzymes, which can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Methylenecarboxyethyl)-1-nitroso-3-phenylurea has several advantages for lab experiments, including its ability to release NO in a controlled manner, its stability, and its ease of synthesis. However, 1-(Methylenecarboxyethyl)-1-nitroso-3-phenylurea has some limitations, including its potential toxicity and the need for reducing agents to release NO.
Orientations Futures
There are several future directions for 1-(Methylenecarboxyethyl)-1-nitroso-3-phenylurea research, including the development of new NO-releasing compounds with improved properties, the study of the effects of 1-(Methylenecarboxyethyl)-1-nitroso-3-phenylurea on various physiological processes, and the development of new drugs that target NO signaling pathways. Additionally, 1-(Methylenecarboxyethyl)-1-nitroso-3-phenylurea could be used in the development of new therapies for various diseases, including cardiovascular disease, neurodegenerative diseases, and cancer.
Conclusion:
In conclusion, 1-(Methylenecarboxyethyl)-1-nitroso-3-phenylurea is a chemical compound with significant potential for scientific research and drug development. Its ability to release NO in a controlled manner makes it a useful tool for studying various physiological processes and developing new therapies. However, further research is needed to fully understand the biochemical and physiological effects of 1-(Methylenecarboxyethyl)-1-nitroso-3-phenylurea and to develop new NO-releasing compounds with improved properties.
Méthodes De Synthèse
The synthesis of 1-(Methylenecarboxyethyl)-1-nitroso-3-phenylurea involves the reaction of phenyl isocyanate with 3-methyleneglutaric acid, followed by the addition of sodium nitrite and hydrochloric acid. The resulting compound is then treated with sodium hydroxide to yield 1-(Methylenecarboxyethyl)-1-nitroso-3-phenylurea. This synthesis method has been extensively studied and optimized for high yields and purity.
Propriétés
Numéro CAS |
102613-37-6 |
|---|---|
Nom du produit |
1-(Methylenecarboxyethyl)-1-nitroso-3-phenylurea |
Formule moléculaire |
C11H11N3O4 |
Poids moléculaire |
249.22 g/mol |
Nom IUPAC |
3-[nitroso(phenylcarbamoyl)amino]but-3-enoic acid |
InChI |
InChI=1S/C11H11N3O4/c1-8(7-10(15)16)14(13-18)11(17)12-9-5-3-2-4-6-9/h2-6H,1,7H2,(H,12,17)(H,15,16) |
Clé InChI |
NTOHKHXKERTEID-UHFFFAOYSA-N |
SMILES |
C=C(CC(=O)O)N(C(=O)NC1=CC=CC=C1)N=O |
SMILES canonique |
C=C(CC(=O)O)N(C(=O)NC1=CC=CC=C1)N=O |
Synonymes |
1-(Methylenecarboxyethyl)-1-nitroso-3-phenylurea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4E)-4-[[2-[[(E)-(4,5-dioxo-1-phenyl-2-sulfanylidenepyrrolidin-3-ylidene)-phenylmethyl]amino]ethylamino]-phenylmethylidene]-1-phenyl-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B9108.png)

